4-(Fluorosulfonyl)benzoic acid

Description

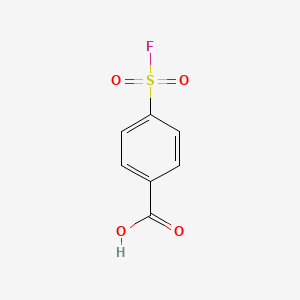

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorosulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUJJHDCOUPERR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196533 |

Source

|

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-26-5 |

Source

|

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluorosulfonyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and affinity label for proteins. Its reactivity, particularly the susceptibility of the sulfonyl fluoride moiety to nucleophilic attack by amino acid residues, allows for the specific and irreversible modification of target proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in studying protein structure and function.

Chemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure combines the acidic nature of a carboxylic acid with the electrophilic reactivity of a sulfonyl fluoride.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO₄S | |

| Molecular Weight | 204.18 g/mol | |

| Melting Point | 272-273 °C | |

| Appearance | Solid | |

| CAS Number | 455-26-5 | |

| Predicted pKa | 3.29 ± 0.10 | N/A |

Solubility

Qualitative solubility information indicates that this compound is a solid. Quantitative solubility data in various organic solvents is not extensively documented in the available literature. Based on the properties of the analogous compound 4-fluorobenzoic acid, it is expected to be moderately soluble in polar organic solvents like ethanol and acetone and very slightly soluble in cold water.[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following are predicted and comparative data based on analogous compounds.

1.3.1. ¹H NMR Spectroscopy

Predicting the ¹H NMR spectrum for this compound in a solvent like DMSO-d₆, one would expect signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of both the carboxylic acid and sulfonyl fluoride groups. The carboxylic acid proton would be a broad singlet, typically further downfield (>10 ppm).

For comparison, the ¹H NMR spectrum of the related compound 4-fluorobenzoic acid in DMSO-d₆ shows a multiplet around 8.01 ppm and a triplet around 7.32 ppm for the aromatic protons, with the carboxylic acid proton appearing as a singlet at approximately 13.06 ppm.[3]

1.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the substituents.

For comparison, the ¹³C NMR spectrum of 4-fluorobenzoic acid in DMSO shows signals at approximately 166.8, 164.1, 132.6, 127.8, and 116.0 ppm.[3]

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹

-

S=O stretch (sulfonyl fluoride): Strong bands in the regions of 1410-1380 cm⁻¹ (asymmetric) and 1200-1175 cm⁻¹ (symmetric)

-

S-F stretch: A band in the region of 850-750 cm⁻¹

-

C-C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

An experimental FT-IR spectrum is available for p-(fluorosulfonyl)benzoic acid, confirming the presence of these key functional groups.[4]

1.3.4. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the fluorine atom, the sulfonyl fluoride group, and the carboxylic acid group. For the related compound 3-(fluorosulfonyl)benzoic acid, the mass spectrum is available.[5]

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl fluoride group. This group is susceptible to nucleophilic attack, particularly by the side chains of certain amino acids, making it a valuable tool for protein modification.

Covalent Inhibition of Glutathione S-Transferase (GST)

A primary application of this compound is as an affinity label and covalent inhibitor of Glutathione S-Transferase (GST). It acts as a xenobiotic substrate analogue, binding to the active site of the enzyme. The sulfonyl fluoride moiety then reacts with nucleophilic tyrosine residues within the active site, leading to irreversible inactivation of the enzyme.[6]

SuFEx Click Chemistry

The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of "click chemistry". This reaction involves the facile and specific reaction of a sulfonyl fluoride with a silyl ether or other nucleophiles under mild conditions. While the direct application of this compound in SuFEx has not been extensively detailed, its sulfonyl fluoride moiety makes it a potential building block for creating more complex molecules through this efficient ligation chemistry.

Experimental Protocols

Synthesis of this compound

3.1.1. General Procedure (Hypothetical)

-

Diazotization: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper(I) salt catalyst and a fluoride source (e.g., KF). This step introduces the sulfonyl fluoride group onto the aromatic ring.

-

Hydrolysis and Purification: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound. The crude product can be purified by recrystallization from an appropriate solvent system.

Disclaimer: This is a generalized protocol based on known chemical transformations. The specific reaction conditions would require optimization.

Affinity Labeling of Glutathione S-Transferase

The following is a generalized protocol for the affinity labeling of GST with this compound, based on published studies.

3.2.1. Materials

-

Purified Glutathione S-Transferase (GST)

-

This compound

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Quenching solution (e.g., a solution containing a high concentration of a thiol, such as dithiothreitol)

-

Protein analysis reagents (e.g., for SDS-PAGE and mass spectrometry)

3.2.2. Procedure

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubate a known concentration of GST with a molar excess of this compound in the reaction buffer at a controlled temperature (e.g., 37 °C).

-

Monitor the enzyme activity at various time points to determine the rate of inactivation.

-

At desired time points, quench the reaction by adding the quenching solution.

-

Analyze the protein sample by SDS-PAGE to confirm covalent modification (a shift in molecular weight may be observed).

-

To identify the site(s) of modification, the labeled protein can be subjected to proteolytic digestion followed by mass spectrometry analysis (peptide mapping).

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile chemical probe for studying protein structure and function. Its ability to covalently modify specific amino acid residues, particularly tyrosine, makes it an invaluable tool for identifying and characterizing active sites and binding pockets of enzymes like Glutathione S-Transferase. Further research into its applications, particularly in the context of SuFEx click chemistry, may open up new avenues for the development of novel therapeutics and diagnostic agents.

References

- 1. rsc.org [rsc.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 3-(Fluorosulfonyl)benzoic acid [webbook.nist.gov]

- 6. This compound 95 455-26-5 [sigmaaldrich.com]

- 7. 4-[(fluorosulfonyl)oxy]benzoic acid | 1796596-37-6 [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluorosulfonyl)benzoic acid, also known as 4-carboxybenzenesulfonyl fluoride, is a bifunctional aromatic compound of significant interest in chemical biology, drug discovery, and materials science. Its unique structure, featuring a carboxylic acid and a reactive fluorosulfonyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its structure, physicochemical properties, and reactivity, with a focus on its applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent modifier of proteins. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a fluorosulfonyl group at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Fluorobenzoic acid (for comparison) |

| Molecular Formula | C₇H₅FO₄S | C₇H₅FO₂ |

| Molecular Weight | 204.18 g/mol | 140.11 g/mol |

| CAS Number | 455-26-5 | 456-22-4 |

| Melting Point | 272-273 °C | 182-184 °C |

| Appearance | White to off-white solid | White crystalline solid[1] |

| pKa | Not experimentally determined (estimated to be slightly lower than 4-fluorobenzoic acid due to the electron-withdrawing sulfonyl group) | 4.14[2] |

| Aqueous Solubility | Not experimentally determined (expected to have low solubility in water) | Very slightly soluble in cold water, freely soluble in hot water[1] |

| Organic Solvent Solubility | --- | Soluble in alcohol, ethanol, methanol, acetone, and ether[1] |

| SMILES String | O=C(O)c1ccc(cc1)S(F)(=O)=O | O=C(O)c1ccc(F)cc1 |

Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the fluorosulfonyl moiety. The carboxylic acid can undergo standard reactions such as esterification and amidation. The fluorosulfonyl group is a key player in SuFEx chemistry and covalent protein modification.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The fluorosulfonyl group of this compound is an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx is a powerful "click chemistry" transformation that allows for the efficient formation of robust covalent bonds under mild conditions. The S(VI)-F bond, while stable, can be activated to react with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. This reaction is characterized by its high yield, broad functional group tolerance, and simple, often water-friendly, reaction conditions.[3]

The general mechanism involves the nucleophilic attack on the sulfur atom of the fluorosulfonyl group, with the fluoride ion acting as a leaving group.

Covalent Protein Modification

This compound serves as a valuable tool for the covalent modification of proteins, acting as an affinity label. The fluorosulfonyl group can react with nucleophilic amino acid residues on the protein surface, forming stable covalent bonds. This property is particularly useful for identifying and characterizing protein binding sites, as well as for the development of covalent inhibitors.

The primary targets for modification by sulfonyl fluorides are the side chains of tyrosine, lysine, serine, and histidine residues.[4][5]

A notable application is the inactivation of glutathione S-transferases (GSTs). This compound acts as a xenobiotic substrate analogue, binding to the active site of GST and subsequently reacting with a tyrosine residue, leading to irreversible inhibition.

Experimental Protocols

Synthesis of this compound

Reaction:

4-(Chlorosulfonyl)benzoic acid + KF → this compound + KCl

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Potassium fluoride (KF), anhydrous

-

Acetonitrile, anhydrous

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a stirred suspension of anhydrous potassium fluoride (2-3 equivalents) and a catalytic amount of a phase-transfer catalyst in anhydrous acetonitrile, add 4-(chlorosulfonyl)benzoic acid (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove excess KF and the KCl byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Protocol for SuFEx Click Chemistry

This protocol provides a general guideline for the reaction of this compound with a generic nucleophile (e.g., a primary amine or a phenol).

Materials:

-

This compound

-

Nucleophile (e.g., aniline or phenol derivative)

-

Base (e.g., triethylamine, DBU, or an organic base catalyst like BTMG)[6]

-

Solvent (e.g., acetonitrile, dichloromethane, or a biphasic system)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) in the chosen solvent.

-

Add the base (1-1.5 equivalents or a catalytic amount for specific catalysts).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the base and any salts.

-

The product can be isolated and purified by standard techniques such as column chromatography or recrystallization.

Protocol for Covalent Protein Labeling

This protocol outlines a general procedure for labeling a protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentrations) is crucial for each specific protein.

Materials:

-

Target protein in a suitable buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)

-

This compound stock solution (e.g., in DMSO)

-

Reaction tubes

-

Incubator or water bath

-

Method for removing excess reagent (e.g., dialysis, size-exclusion chromatography)

-

Method for analyzing protein modification (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Prepare a solution of the target protein at a known concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a molar excess of the reagent). The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time should be optimized based on the reactivity of the protein.

-

Quench the reaction by adding a small molecule nucleophile (e.g., Tris buffer or β-mercaptoethanol) if necessary.

-

Remove the unreacted this compound and byproducts using dialysis or size-exclusion chromatography.

-

Analyze the extent of protein modification using appropriate analytical techniques.

Conclusion

This compound is a versatile and powerful chemical tool for researchers in various scientific disciplines. Its dual functionality allows for its incorporation into a wide range of molecules and biomolecules through both standard organic reactions and the robust SuFEx click chemistry. Its ability to act as a covalent modifier of proteins provides a valuable method for probing protein structure and function, as well as for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists looking to utilize this important compound in their research endeavors.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(Fluorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(fluorosulfonyl)benzoic acid, a key building block in the development of therapeutic agents and chemical probes. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and chemical biology. The fluorosulfonyl group can act as a covalent modifier of biological targets, making it a valuable moiety for designing targeted therapeutics and activity-based probes. This guide outlines two principal synthetic routes for the preparation of this important compound, starting from readily available precursors: p-toluenesulfonic acid and 4-aminobenzoic acid.

Synthesis Pathway 1: From p-Toluenesulfonic Acid

This well-established, two-stage pathway involves the initial oxidation of p-toluenesulfonic acid to potassium 4-carboxybenzenesulfonate, followed by chlorosulfonation and subsequent fluorination to yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This step involves a two-part process: the oxidation of p-toluenesulfonic acid and the subsequent chlorosulfonation of the resulting intermediate.

-

Part A: Oxidation of p-Toluenesulfonic Acid

-

In a reaction vessel, dissolve 10 mmol (1.7 g) of 4-methylphenylsulfonic acid and 12 mmol (0.68 g) of potassium hydroxide (KOH) in 15 mL of water.

-

Heat the solution to 80°C.

-

Slowly add a solution of 1.6 g of potassium permanganate (KMnO4) in 13 mL of water dropwise to the heated solution.

-

After the reaction is complete, pour the mixture into 20 mL of ethanol (EtOH) and filter to remove manganese dioxide.

-

Concentrate the filtrate to yield approximately 1.2 g of potassium 4-carboxybenzenesulfonate. This intermediate is used directly in the next step without further purification.[1]

-

-

Part B: Chlorosulfonation of Potassium 4-Carboxybenzenesulfonate

-

At room temperature, slowly add 4 mL of chlorosulfonic acid to the 1.2 g of potassium 4-carboxybenzenesulfonate obtained in the previous step with stirring.

-

Continue stirring the reaction mixture for 2 hours.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting solid product by filtration and wash with water.

-

This yields approximately 0.22 g of 4-(chlorosulfonyl)benzoic acid as a white solid.[1]

-

Step 2: Fluorination of 4-(Chlorosulfonyl)benzoic Acid

-

In a suitable reaction vessel, suspend the 4-(chlorosulfonyl)benzoic acid in an appropriate solvent such as acetonitrile.

-

Add an excess of a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer catalyst (e.g., 18-crown-6) can facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the conversion is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Step 1: Oxidation | ||

| Starting Material | p-Toluenesulfonic acid | [1] |

| Reagents | KOH, KMnO4, H2O, EtOH | [1] |

| Temperature | 80°C | [1] |

| Intermediate Yield | Not explicitly stated, but used directly | [1] |

| Step 1: Chlorosulfonation | ||

| Starting Material | Potassium 4-carboxybenzenesulfonate | [1] |

| Reagent | Chlorosulfonic acid | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield | 20% | [1] |

| Step 2: Fluorination | ||

| Starting Material | 4-(Chlorosulfonyl)benzoic acid | |

| Reagent | Potassium Fluoride (KF) | |

| Solvent | Acetonitrile | |

| Catalyst (optional) | 18-crown-6 | |

| Typical Yield | High (specific yield depends on conditions) |

Synthesis Workflow

Synthesis Pathway 2: From 4-Aminobenzoic Acid via a Sandmeyer-Type Reaction

This modern approach offers a copper-free, one-pot synthesis of sulfonyl fluorides directly from aromatic amines through in situ diazotization and subsequent fluorosulfonylation.[2]

Experimental Protocol

-

In a reaction vessel, dissolve 4-aminobenzoic acid in a suitable solvent system for diazotization (e.g., aqueous HCl or HBF4).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) to form the aryldiazonium salt in situ.

-

In a separate vessel, prepare a mixture of a sulfur dioxide source, such as sodium metabisulfite (Na2S2O5), and a fluorine source, like Selectfluor.[2]

-

Add the freshly prepared diazonium salt solution to the SO2/fluorine source mixture.

-

Allow the reaction to proceed, often with stirring at room temperature, until the evolution of nitrogen gas ceases.

-

The reaction mixture is then worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzoic Acid | [2] |

| Diazotization | ||

| Reagents | NaNO2, Acid (e.g., HCl, HBF4) | [3] |

| Temperature | 0-5°C | [3] |

| Fluorosulfonylation | ||

| SO2 Source | Sodium Metabisulfite (Na2S2O5) | [2] |

| Fluorine Source | Selectfluor | [2] |

| Catalyst | None (Copper-free) | [2] |

| Typical Yield | Good to excellent (specific yield for this substrate not detailed but generally high for the method) | [2] |

Synthesis Workflow

Conclusion

This guide has presented two robust synthetic pathways for the preparation of this compound. The traditional route, starting from p-toluenesulfonic acid, is a well-documented method, though it involves multiple steps. The more recent Sandmeyer-type reaction from 4-aminobenzoic acid offers a streamlined, one-pot alternative with high efficiency and broad functional group tolerance. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Both methods provide reliable access to this important chemical building block for applications in drug discovery and chemical biology.

References

The Role of 4-(Fluorosulfonyl)benzoic Acid in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (FSBA) is a valuable chemical tool in biochemistry and drug discovery, primarily utilized as a site-directed, irreversible inhibitor and affinity label for a variety of proteins. Its utility stems from the electrophilic nature of the fluorosulfonyl moiety, which can form stable covalent bonds with nucleophilic amino acid residues within a protein's active or binding site. This technical guide provides an in-depth overview of the applications of FSBA, focusing on its use in the study of Glutathione S-transferases (GSTs), and includes quantitative data, experimental protocols, and mechanistic diagrams to facilitate its use in a research setting.

Core Application: Affinity Labeling of Glutathione S-transferases

FSBA serves as a xenobiotic substrate analogue for Glutathione S-transferases, a family of enzymes pivotal in detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.[1] By mimicking the substrate, FSBA specifically targets the active site of certain GST isozymes, leading to time-dependent, irreversible inactivation.[1] This targeted inactivation allows researchers to elucidate the structure and function of these enzymes and to identify key amino acid residues involved in substrate binding and catalysis.

Mechanism of Action

The key to FSBA's reactivity is the fluorosulfonyl group. This group acts as a reactive "warhead" that covalently modifies specific amino acid residues. While sulfonyl fluorides can react with several nucleophilic residues such as tyrosine, lysine, serine, and histidine, studies with GSTs have prominently shown modification of tyrosine residues.[2][3][4] The reaction proceeds via a nucleophilic attack from the amino acid side chain on the sulfur atom of the fluorosulfonyl group, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl ester linkage. This covalent modification permanently blocks the active site, thereby inactivating the enzyme.

Quantitative Data: Inhibition of Glutathione S-transferase

The interaction of FSBA with GSTs has been quantitatively characterized. The following table summarizes the kinetic parameters for the inactivation of rat liver Glutathione S-transferase isozyme 4-4 by FSBA.

| Parameter | Value | Conditions | Reference |

| kmax | 0.082 min-1 | pH 7.5, 25 °C | [1] |

| KI | 1.95 mM | pH 7.5, 25 °C | [1] |

| Stoichiometry of Incorporation | ~1 mol of FSBA per mol of enzyme subunit | For maximal inactivation | [1] |

-

kmax : The maximum rate of inactivation at saturating concentrations of the inhibitor.

-

KI : The concentration of the inhibitor that gives half the maximal rate of inactivation.

Upon modification with FSBA, the kinetic properties of the enzyme are significantly altered. For instance, the apparent Km for glutathione remains unchanged, while the apparent Km for the hydrophobic substrate 1-chloro-2,4-dinitrobenzene (CDNB) increases dramatically from 193 µM to 1690 µM, indicating that FSBA modification primarily affects the binding of the xenobiotic substrate.[1]

Experimental Protocols

Affinity Labeling of Glutathione S-transferase with FSBA

This protocol provides a general framework for the inactivation of a GST isozyme using FSBA. Specific concentrations and incubation times may need to be optimized for different enzymes.

Materials:

-

Purified Glutathione S-transferase

-

This compound (FSBA)

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Enzyme substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)

-

Glutathione (GSH)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified GST in the reaction buffer to a final concentration suitable for activity assays (e.g., 0.1-1.0 µM).

-

Inhibitor Preparation: Prepare a stock solution of FSBA in an appropriate solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in the reaction buffer immediately before use.

-

Inactivation Reaction:

-

Measurement of Residual Activity:

-

Immediately dilute the aliquots into an assay mixture containing the substrates (e.g., CDNB and GSH) to determine the remaining enzyme activity.

-

Monitor the reaction progress spectrophotometrically by measuring the formation of the product at the appropriate wavelength (e.g., 340 nm for the CDNB-GSH conjugate).

-

-

Data Analysis:

-

Plot the natural logarithm of the residual enzyme activity against the incubation time.

-

The apparent first-order rate constant of inactivation (kobs) can be determined from the negative slope of this plot.

-

To determine kmax and KI, plot kobs against the concentration of FSBA and fit the data to the Michaelis-Menten equation.

-

Identification of the Modified Amino Acid Residue

Following inactivation, identifying the specific amino acid residue modified by FSBA is crucial. This typically involves proteolytic digestion of the modified protein followed by mass spectrometry.

Procedure:

-

Inactivate the enzyme with FSBA to a high degree (e.g., >95% inactivation).

-

Remove excess, unreacted FSBA by dialysis or buffer exchange chromatography.

-

Denature and digest the protein with a specific protease (e.g., trypsin).

-

Separate the resulting peptides using high-performance liquid chromatography (HPLC).

-

Analyze the peptide fragments by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify the peptide containing the FSBA modification and to pinpoint the exact amino acid residue that has been modified. A successful modification will result in a specific mass shift in the identified peptide.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Covalent modification of a tyrosine residue by this compound.

Caption: Experimental workflow for identifying the site of protein modification by FSBA.

Conclusion

This compound is a powerful tool for biochemists and chemical biologists. Its ability to act as a mechanism-based inactivator for enzymes like Glutathione S-transferases has been instrumental in defining the roles of specific amino acid residues in substrate binding and catalysis. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize FSBA in their own investigations, paving the way for new discoveries in enzyme function and drug development.

References

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid (CAS: 455-26-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Fluorosulfonyl)benzoic acid (FSBA), a valuable chemical probe and building block in chemical biology and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis and purification, and elaborates on its primary application as an affinity label for studying protein structure and function, with a specific focus on Glutathione S-Transferases (GSTs). Safety information, spectroscopic data, and a mechanistic overview of its reactivity are also presented.

Chemical and Physical Properties

This compound is a solid, bifunctional organic compound containing both a carboxylic acid and a sulfonyl fluoride group. These reactive moieties make it a versatile tool for covalently modifying proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 455-26-5 | [1] |

| Molecular Formula | C₇H₅FO₄S | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Melting Point | 272-273 °C | [1] |

| Appearance | Solid | [1] |

| Assay | ≥95% | [1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| InChI | 1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | [1] |

| InChIKey | DJUJJHDCOUPERR-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1ccc(cc1)S(F)(=O)=O | [1] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from 4-sulfobenzoic acid. The first step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid (from 4-Sulfobenzoic acid)

-

To a stirred solution of 4-sulfobenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile, add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of 4-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

-

In a fume hood, dissolve the crude 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent like acetonitrile or tetrahydrofuran.

-

Add an excess of a fluorinating agent, such as potassium fluoride (KF) (2-4 equivalents). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Once the reaction is complete, filter the mixture to remove insoluble salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.[2][3][4][5][6]

Protocol for Recrystallization:

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as two doublets in the region of δ 8.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (δ > 10 ppm). |

| ¹³C NMR | Expect signals for the carboxyl carbon (~165-170 ppm), the aromatic carbons (δ 125-150 ppm), including the carbon attached to the sulfonyl group which will be shifted downfield. |

| FT-IR (cm⁻¹) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch (~1700), S=O stretches (~1400 and ~1200), and the S-F stretch (~800).[7][8][9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 204.18, along with characteristic fragmentation patterns. |

Application in Affinity Labeling

This compound is widely utilized as an affinity label to identify and characterize the active sites of enzymes, particularly Glutathione S-Transferases (GSTs).[11][12][13] The sulfonyl fluoride moiety acts as a mild electrophile that can covalently react with nucleophilic amino acid residues, such as tyrosine, lysine, or serine, within the protein's binding pocket.

Mechanism of GST Inhibition

FSBA acts as a xenobiotic substrate analogue for GSTs. It binds to the active site and subsequently reacts with a nearby nucleophilic amino acid residue, leading to irreversible inactivation of the enzyme.[11][12] This covalent modification allows for the identification of key residues involved in substrate binding and catalysis.

Experimental Protocol: Affinity Labeling of Glutathione S-Transferase

This protocol provides a general workflow for the affinity labeling of GST with FSBA.

-

Protein Preparation: Purify the target GST enzyme using standard chromatographic techniques. Ensure the protein is in a suitable buffer at a known concentration.

-

Incubation: Incubate the purified GST with varying concentrations of FSBA (e.g., 0.5 to 10 mM) in a suitable buffer (e.g., pH 7.5) at a controlled temperature (e.g., 25 °C).[12]

-

Monitoring Inactivation: At specific time intervals, take aliquots of the reaction mixture and assay for GST activity using a standard substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

-

Determination of Kinetic Parameters: Plot the remaining enzyme activity against time to determine the rate of inactivation. Non-linear regression can be used to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

-

Stoichiometry of Labeling: To determine the stoichiometry of labeling, radiolabeled FSBA can be used, or the modified protein can be analyzed by mass spectrometry to determine the mass shift corresponding to the covalent adduction of FSBA.

-

Identification of Labeled Residues:

-

Digest the covalently modified GST with a protease (e.g., trypsin).

-

Separate the resulting peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identify the modified peptide(s) by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Sequence the modified peptide to identify the specific amino acid residue that was covalently modified by FSBA.

-

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information for this compound

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood. | [1] |

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its bifunctional nature allows for its use as a covalent probe to investigate the structure and function of protein active sites, as exemplified by its extensive use in studying Glutathione S-Transferases. This guide provides essential information for the safe handling, synthesis, and application of this versatile compound in a research setting.

References

- 1. This compound 95 455-26-5 [sigmaaldrich.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. studylib.net [studylib.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Affinity labeling of pig lung glutathione S-transferase pi by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Affinity labeling of glutathione S-transferase, isozyme 4-4, by this compound reveals Tyr115 to be an important determinant of xenobiotic substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Physical Properties of 4-carboxybenzenesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-carboxybenzenesulfonyl fluoride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for its application in synthesis, screening, and formulation.

Core Physical and Chemical Properties

4-carboxybenzenesulfonyl fluoride, also known as p-(Fluorosulfonyl)benzoic acid, is a bifunctional molecule containing both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly as a covalent modifier of proteins and a synthon for more complex molecules. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₄S | |

| Linear Formula | FSO₂C₆H₄CO₂H | |

| Molecular Weight | 204.18 g/mol | |

| CAS Number | 455-26-5 | |

| Appearance | Solid | |

| Melting Point | 272-273 °C (lit.) | |

| InChI | 1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| InChI Key | DJUJJHDCOUPERR-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1ccc(S(=O)(=O)F)cc1 |

Spectroscopic Data

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of p-(fluorosulfonyl)benzoic acid is available and provides key information about its functional groups.[1][2]

Key IR Absorption Bands (Expected):

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching, broad |

| 1700-1680 | C=O (Carboxylic Acid) | Stretching |

| 1450-1300 | S=O (Sulfonyl) | Asymmetric Stretching |

| 1250-1100 | S=O (Sulfonyl) | Symmetric Stretching |

| 1100-1000 | C-O (Carboxylic Acid) | Stretching |

| 800-700 | S-F (Sulfonyl Fluoride) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for 4-carboxybenzenesulfonyl fluoride are not publicly available. However, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 4-fluorobenzoic acid and other arylsulfonyl fluorides.[3][4]

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl fluoride group will be deshielded and appear further downfield compared to the protons ortho to the carboxylic acid group.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm), which may be solvent-dependent.

Expected ¹³C NMR Spectral Data:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the sulfonyl fluoride group (ipso-carbon) will be significantly influenced by the fluorine atom, and its chemical shift can be predicted based on established substituent effects. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

Expected ¹⁹F NMR Spectral Data:

-

The fluorine atom in the sulfonyl fluoride group is expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift for arylsulfonyl fluorides typically falls in the range of +40 to +80 ppm relative to CFCl₃.[5]

Mass Spectrometry (MS)

A mass spectrum for 4-carboxybenzenesulfonyl fluoride is not publicly available. The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z 204. Fragmentation would likely involve the loss of fluorine, the sulfonyl fluoride group, and the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to determine the physical properties of organic compounds like 4-carboxybenzenesulfonyl fluoride.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[4][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of 4-carboxybenzenesulfonyl fluoride is finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][7]

Apparatus:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates)

-

Spatula

-

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for ATR-IR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 4-carboxybenzenesulfonyl fluoride sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[8][9]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh an appropriate amount of the 4-carboxybenzenesulfonyl fluoride sample (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Use a vortex mixer if necessary to ensure complete dissolution.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube and place it in the NMR spectrometer.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, shimming, and setting appropriate acquisition parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3][10]

Apparatus:

-

Mass spectrometer (with an appropriate ionization source, e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

-

Sample introduction system (e.g., direct insertion probe, GC, or LC)

-

Vial and solvent for sample preparation

Procedure (for Direct Insertion EI-MS):

-

Dissolve a small amount of the 4-carboxybenzenesulfonyl fluoride sample in a volatile solvent.

-

Apply a small amount of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum as the sample is ionized and fragmented.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound such as 4-carboxybenzenesulfonyl fluoride.

Caption: A logical workflow for the physical and spectroscopic characterization of 4-carboxybenzenesulfonyl fluoride.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

- 7. 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 10. 4-(Fluorosulfonyl)benzoic acid 95 455-26-5 [sigmaaldrich.com]

Reactivity of the Sulfonyl Fluoride Group with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl fluoride (SO₂F) moiety has emerged as a privileged electrophile in chemical biology and drug discovery. Its unique combination of stability in aqueous environments and tunable reactivity toward a range of nucleophilic amino acid residues makes it an invaluable tool for forging covalent bonds with protein targets. This reactivity, often harnessed in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the development of highly specific covalent inhibitors, chemical probes for activity-based protein profiling (ABPP), and tools for target identification and validation.[1][2] This technical guide provides a comprehensive overview of the reactivity of the sulfonyl fluoride group with key amino acid residues, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.

Reactivity Profile of Sulfonyl Fluorides with Amino Acid Residues

Sulfonyl fluorides exhibit a broad reactivity profile, targeting several nucleophilic amino acid side chains within a protein's binding pocket. The specific reactivity is highly context-dependent, influenced by the local microenvironment which can enhance the nucleophilicity of the target residue and stabilize the transition state of the reaction.[3] The primary amino acid targets for sulfonyl fluorides include serine, threonine, tyrosine, lysine, and histidine.[1][4][5] Notably, while sulfonyl fluorides can react with cysteine, the resulting thioester adduct is often unstable, limiting its utility for durable covalent inhibition of this residue.[6][7]

The general mechanism of reaction proceeds through a nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfonamidated adduct.

Quantitative Analysis of Reactivity

The reactivity of sulfonyl fluorides can be quantitatively assessed by determining the second-order rate constants for their reaction with N-acetylated amino acid mimics. This data provides a basis for comparing the intrinsic reactivity of different sulfonyl fluoride derivatives and their selectivity towards various amino acid residues. The reactivity can be modulated by the electronic properties of the substituent on the aryl ring of the sulfonyl fluoride.[6]

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Aryl Sulfonyl Fluorides with N-α-Acetyl-L-lysine [8][9]

| Aryl Sulfonyl Fluoride | Substituent | k₂ (M⁻¹s⁻¹) |

| 4-Carboxybenzenesulfonyl fluoride | 4-COOH | 0.23 |

| 4-Nitrobenzenesulfonyl fluoride | 4-NO₂ | Higher than 4-COOH |

| 4-Methoxybenzenesulfonyl fluoride | 4-OCH₃ | Lower than 4-COOH |

Note: Specific values for nitro and methoxy derivatives with N-α-Acetyl-L-lysine were not found in the provided search results, but the qualitative trend of electron-withdrawing groups increasing reactivity and electron-donating groups decreasing it is well-established.

Table 2: Hydrolytic Stability of Aryl Sulfonyl Fluorides [10][11][12]

| Aryl Sulfonyl Fluoride | pH | Half-life (t₁/₂) |

| Phenylmethylsulfonyl fluoride (PMSF) | 7.5 | 110 min |

| Phenylmethylsulfonyl fluoride (PMSF) | 8.0 | 35 min |

| 4-Carboxybenzenesulfonyl fluoride | 7.4 | ~6.4 hours |

Table 3: Qualitative Reactivity and Adduct Stability with Various Amino Acid Residues [1][6][7][13]

| Amino Acid Residue | Reactivity | Adduct Stability |

| Serine (Ser) | Moderate | Stable (Sulfonate ester) |

| Threonine (Thr) | Moderate | Stable (Sulfonate ester) |

| Tyrosine (Tyr) | High | Stable (Sulfonate ester) |

| Lysine (Lys) | Moderate | Stable (Sulfonamide) |

| Histidine (His) | Moderate | Moderately Stable |

| Cysteine (Cys) | High | Unstable (Thiosulfonate ester) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfonyl fluoride probes.

Protocol 1: General Procedure for In Vitro Protein Labeling with a Sulfonyl Fluoride Probe

This protocol describes the labeling of a purified protein with a sulfonyl fluoride probe to confirm covalent modification.

Materials:

-

Purified target protein

-

Sulfonyl fluoride probe stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

-

SDS-PAGE loading buffer

-

LC-MS grade water, acetonitrile, and formic acid

Procedure:

-

Prepare the protein solution in the reaction buffer to a final concentration of 1-10 µM.

-

Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

-

Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours).

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 10 mM.

-

Analyze the reaction products by SDS-PAGE followed by Coomassie staining or in-gel fluorescence scanning if the probe contains a fluorophore. A shift in the molecular weight or the appearance of a fluorescent band will indicate covalent labeling.

-

For confirmation of covalent modification and determination of the labeling site, submit the sample for intact protein mass spectrometry or proteomic analysis (see Protocol 3).

Protocol 2: In-Cell Protein Labeling using a Clickable Sulfonyl Fluoride Probe

This protocol outlines the labeling of proteins in living cells using a sulfonyl fluoride probe equipped with a bioorthogonal handle (e.g., an alkyne) for subsequent click chemistry.

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

Clickable sulfonyl fluoride probe (e.g., with a terminal alkyne)

-

DMSO (for probe stock solution)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)

-

Click chemistry reagents (e.g., copper(II) sulfate, TBTA, and sodium ascorbate for CuAAC)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the clickable sulfonyl fluoride probe at the desired concentration (e.g., 1-10 µM) in serum-free or complete medium for a specified time (e.g., 1-4 hours) at 37°C. A vehicle control (DMSO) should be included.

-

Wash the cells three times with cold PBS to remove excess probe.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Perform the click reaction by adding the azide-functionalized reporter tag and click chemistry reagents to the cell lysate. Incubate at room temperature for 1 hour.

-

The labeled proteins can now be visualized by in-gel fluorescence (if a fluorescent tag was used) or enriched using streptavidin beads (if a biotin tag was used) for subsequent proteomic analysis.

Protocol 3: Identification of Modification Sites by Mass Spectrometry

This protocol describes the general workflow for identifying the specific amino acid residue(s) modified by a sulfonyl fluoride probe.[14][15][16]

Materials:

-

Labeled protein sample (from in vitro or in-cell labeling)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other protease)

-

LC-MS/MS system

Procedure:

-

Denature the protein sample by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.

-

Digest the protein into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

-

Acidify the peptide mixture with formic acid to stop the digestion.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the resulting MS/MS data against a protein database, specifying the mass shift corresponding to the sulfonyl fluoride adduct on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His). The identification of a peptide with this mass modification confirms the site of covalent labeling.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway where sulfonyl fluoride probes are applied.

Experimental Workflows

Signaling Pathway Example: EGFR Signaling

Sulfonyl fluoride-based covalent probes have been instrumental in studying kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by targeting specific lysine or tyrosine residues in the kinase domain.[4][17]

Conclusion

The sulfonyl fluoride group represents a powerful and versatile tool in the arsenal of chemical biologists and drug discovery scientists. Its ability to form stable covalent bonds with a range of amino acid residues, coupled with its tunable reactivity and stability, allows for the rational design of sophisticated chemical probes and inhibitors. The quantitative data, detailed protocols, and workflow visualizations provided in this guide offer a solid foundation for researchers to effectively utilize sulfonyl fluoride chemistry in their endeavors to elucidate biological processes and develop novel therapeutics. As our understanding of the contextual reactivity of sulfonyl fluorides continues to grow, so too will their impact on the fields of chemical biology and medicine.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 15. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent molecular probes for class A G protein-coupled receptors: advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Fluorosulfonyl)benzoic Acid: An In-depth Technical Guide to its Application as an Electrophilic Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (4-FSB) is a valuable chemical probe used in chemical biology and drug discovery for the covalent modification of proteins. As a bifunctional reagent, it possesses a sulfonyl fluoride moiety, which acts as an electrophilic "warhead," and a benzoic acid group that can mimic endogenous molecules, providing affinity for specific protein binding sites. This guide provides a comprehensive overview of 4-FSB, including its chemical properties, mechanism of action, and detailed protocols for its application in protein science.

The sulfonyl fluoride group of 4-FSB is a key feature, enabling it to react with nucleophilic amino acid residues beyond the commonly targeted cysteine. This reactivity profile, primarily targeting tyrosine, lysine, and serine, allows for the exploration of a broader range of the proteome for covalent ligand development.[1] This makes 4-FSB and other sulfur(VI) fluorides (SFs) powerful tools for "beyond cysteine" covalent targeting strategies in drug discovery.

Physicochemical Properties and Reactivity

This compound is a white crystalline solid with the chemical formula C₇H₅FO₄S and a molecular weight of 204.18 g/mol .[2][3] It is characterized by the presence of a carboxylic acid and a fluorosulfonyl functional group.[2][4]

| Property | Value | Reference |

| Synonyms | 4-Carboxybenzenesulfonyl fluoride, p-(Fluorosulfonyl)benzoic acid | [2][4] |

| CAS Number | 455-26-5 | [2][3][4] |

| Molecular Formula | C₇H₅FO₄S | [3] |

| Molecular Weight | 204.18 g/mol | [2][3] |

| Melting Point | 272-273 °C | [2][4] |

| Form | Solid | [2][4] |

| Functional Groups | Carboxylic acid, Sulfonyl fluoride | [2][4] |

The reactivity of 4-FSB is centered on the electrophilic sulfonyl fluoride moiety. This group reacts with nucleophilic side chains of amino acids such as tyrosine, lysine, and serine, forming a stable covalent sulfonate or sulfonamide bond. This reaction leads to the irreversible inactivation of the target protein, making 4-FSB an effective affinity label. The benzoic acid portion of the molecule can provide initial non-covalent binding affinity to the target protein's binding site, increasing the efficiency and specificity of the covalent modification.

Mechanism of Covalent Modification

The covalent modification of proteins by 4-FSB proceeds through a two-step mechanism. Initially, the probe reversibly binds to the protein's active or allosteric site, driven by non-covalent interactions involving the benzoic acid moiety. This binding event positions the electrophilic sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue. In the second step, the nucleophilic residue attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent bond. This process is often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Quantitative Data on Protein Inhibition

4-FSB has been extensively studied as an inhibitor of Glutathione S-Transferases (GSTs). The following table summarizes key kinetic parameters for the inactivation of rat liver glutathione S-transferase isozyme 4-4 by 4-FSB.

| Target Protein | Parameter | Value | Conditions | Reference |

| Rat Liver Glutathione S-Transferase 4-4 | k_max | 0.082 min⁻¹ | pH 7.5, 25°C | [4] |

| K_I | 1.95 mM | pH 7.5, 25°C | [4] | |

| Stoichiometry of Incorporation | ~1 mol of 4-FSB per mol of enzyme subunit | Maximally inactivated enzyme | [4] | |

| Modified Residue | Tyr115 | [4] | ||

| Pig Lung Glutathione S-Transferase Pi | Modified Residues | Tyr7 (69%), Tyr106 (31%) | [1] |

Experimental Protocols

Protocol 1: Affinity Labeling of Glutathione S-Transferase with this compound

This protocol describes the procedure for the time-dependent inactivation of Glutathione S-Transferase (GST) by 4-FSB.

Materials:

-

Purified GST isozyme

-

This compound (4-FSB)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Substrate for GST activity assay (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)

-

Glutathione (GSH)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified GST in 100 mM potassium phosphate buffer, pH 7.5. The final concentration in the reaction mixture should be in the low micromolar range.

-

Inhibitor Preparation: Prepare a stock solution of 4-FSB in a suitable organic solvent (e.g., DMSO) and dilute it to various concentrations in the potassium phosphate buffer immediately before use.

-

Inactivation Reaction:

-

Pre-incubate the GST solution at 25°C for 5 minutes.

-

Initiate the inactivation reaction by adding different concentrations of 4-FSB to the enzyme solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

-

At various time points, withdraw aliquots of the reaction mixture.

-

-

Activity Assay:

-

Immediately dilute the aliquots into an assay mixture containing 100 mM potassium phosphate buffer (pH 6.5), GSH, and CDNB.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

-

Data Analysis:

-

Determine the residual enzyme activity at each time point for each inhibitor concentration.

-

Plot the natural logarithm of the percent residual activity versus time. For an irreversible inhibitor following pseudo-first-order kinetics, this plot should be linear, and the negative of the slope gives the observed rate constant of inactivation (k_obs).

-

Plot the k_obs values against the corresponding 4-FSB concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Protocol 2: Identification of 4-FSB Modified Peptides by Mass Spectrometry

This protocol outlines the general workflow for identifying the site of covalent modification by 4-FSB on a target protein using mass spectrometry.

Materials:

-

4-FSB-modified protein sample

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Denature the 4-FSB-modified protein in a buffer containing 8 M urea.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 1 hour.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 column according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid.

-

Inject the sample into an LC-MS/MS system.

-

Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile in 0.1% formic acid.

-

Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

-

Specify the mass shift corresponding to the addition of the 4-sulfonylbenzoic acid moiety (C₇H₄O₃S, +168.99 Da) as a variable modification on tyrosine, lysine, and serine residues.

-

Validate the identified modified peptides by manual inspection of the MS/MS spectra to confirm the presence of fragment ions that support the modification site.

-

Application in Studying Signaling Pathways

While direct evidence of 4-FSB modulating the NF-κB signaling pathway is limited, electrophilic compounds, in general, have been shown to interact with components of this pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases. The pathway involves a series of protein-protein interactions and post-translational modifications, presenting multiple potential targets for covalent probes.

The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. An electrophilic probe like 4-FSB could potentially target nucleophilic residues on key proteins within this cascade, such as IKK or NF-κB subunits, thereby modulating the pathway's activity.

Conclusion